Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate
Description
Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate is a thiourea derivative featuring a 4-chloroaniline moiety linked to a carbothioylamino group, which is further connected to an ethyl acetate backbone. This compound is structurally characterized by its thiourea (-NH-CS-NH-) functional group, which confers distinct electronic and hydrogen-bonding properties. The 4-chlorophenyl substituent enhances lipophilicity and may influence biological activity by interacting with hydrophobic pockets in enzymes or receptors . The ethyl ester group improves solubility in organic solvents, making it a versatile intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
ethyl 2-[(4-chlorophenyl)carbamothioylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S/c1-2-16-10(15)7-13-11(17)14-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSKFVVWJXWRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate typically involves the reaction of ethyl glycinate hydrochloride with 4-chloroaniline and carbon disulfide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives. Common reagents include sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate is primarily investigated for its potential therapeutic effects, particularly in the context of anticoagulant properties.
Anticoagulant Activity
- Mechanism of Action : The compound exhibits potent inhibition of Factor Xa, an essential component in the blood coagulation cascade. This inhibition can lead to anticoagulant effects, making it a candidate for developing new anticoagulant drugs .
- Case Study : In vitro studies have shown that derivatives of this compound significantly reduce thrombus formation in animal models, suggesting its potential use in treating thromboembolic disorders .
Agricultural Applications
The compound has also been explored for its biological activity against various pathogens, indicating potential applications in agriculture.
Pesticidal Properties
- Biological Activity : this compound has demonstrated activity against certain plant pathogens, suggesting its use as a pesticide or herbicide. This property could be beneficial for developing environmentally friendly agricultural chemicals.
- Research Findings : Studies have indicated that the compound can inhibit the growth of specific fungal species, which are detrimental to crops, thereby enhancing agricultural productivity.
Chemical Research Applications
This compound serves as a valuable intermediate in organic synthesis and chemical research.
Synthesis of Related Compounds
- Synthetic Utility : this compound can be utilized to synthesize various derivatives that may possess enhanced biological activities or novel properties. This versatility makes it a subject of interest in synthetic organic chemistry .
- Research Studies : Investigations into its reactivity have led to the development of new compounds with potential applications in drug discovery and materials science .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticoagulant Drug Development | Potent FXa inhibition; significant thrombus reduction |
| Agriculture | Pesticide/Herbicide | Effective against specific pathogens; enhances yield |
| Chemical Research | Synthetic Intermediate | Useful for synthesizing derivatives with novel properties |
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins or enzymes in microorganisms. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Thiourea Derivatives
Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate (CAS 950901-74-3) Substituent: Fluoro (electron-withdrawing) vs. chloro (moderately electron-withdrawing). Impact: The fluoro analogue (MW 306.31) has a lower molecular weight than the chloro derivative (MW ~285.75). Applications: Both compounds are explored as enzyme inhibitors, but the chloro derivative may exhibit stronger π-π stacking due to the larger atomic radius of Cl .
Ethyl 2-{[(5-chloro-2-methylanilino)carbothioyl]amino}oxy)acetate Substituent: 5-Chloro-2-methylanilino introduces steric hindrance. This derivative is used in atherosclerosis drug research for HDL modulation .
Thioester Analogues
Ethyl 2-((4-chlorobenzoyl)thio)acetate (I) Functional Group: Thioester (-S-CO-) vs. thiourea (-NH-CS-NH-). Impact: Thioesters are more electrophilic, making them reactive in acyl transfer reactions. In contrast, thioureas act as hydrogen bond donors, enhancing enzyme inhibition (e.g., snake venom metalloproteases) .
Heterocyclic Analogues
Ethyl 2-(4-chloroanilino)-1,3-thiazole-4-carboxylate Structure: Incorporates a thiazole ring instead of a thiourea group. This compound is studied for antimicrobial activity .
Physicochemical Properties
| Compound | Molecular Weight | Density (g/cm³) | Melting Point (°C) | Key Functional Group |
|---|---|---|---|---|
| Ethyl 2-{[(4-Cl-anilino)carbothioyl]amino}acetate | ~285.75 | 1.36* | 135–137† | Thiourea (-NH-CS-NH-) |
| Ethyl 2-((4-Cl-benzoyl)thio)acetate | 244.72 | 1.32* | N/A | Thioester (-S-CO-) |
| Ethyl 2-(4-Cl-anilino)-1,3-thiazole-4-carboxylate | 282.74 | 1.40* | N/A | Thiazole ring |
| Ethyl 2-{[(4-F-anilino)carbothioyl]amino}acetate | 306.31 | 1.35* | N/A | Thiourea with F-substituent |
*Predicted values based on similar compounds .
†Analogous thiourea derivative .
Crystallographic Differences
- Ethyl 2-(4-Cl-anilino)acetate (precursor): Forms centrosymmetric dimers via N–H⋯O hydrogen bonds .
- Target Compound: The thiourea group likely enables additional N–H⋯S interactions, altering crystal packing. This could increase melting points compared to non-thiourea derivatives .
Biological Activity
Ethyl 2-{[(4-chloroanilino)carbothioyl]amino}acetate is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a chloroaniline moiety and a carbothioamide functional group. The molecular formula is , and it possesses several functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against these pathogens.
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Candida albicans | 16 |
The compound exhibited significant antimicrobial activity, particularly against Candida albicans , with an MIC of 16 µg/mL . The effectiveness against Staphylococcus aureus and Escherichia coli also indicates its potential as a broad-spectrum antimicrobial agent .
Anticancer Potential
In addition to antimicrobial properties, this compound has been evaluated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy.
Case Study: Apoptotic Effects on Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis through the mitochondrial pathway. The following results were observed:
- Cell Line: HeLa (cervical cancer)
- IC50: 15 µM after 48 hours of treatment
- Mechanism: Activation of caspase-3 and caspase-9 pathways
The results suggest that this compound may effectively target cancer cells while sparing normal cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the chloroaniline moiety or the carbothioamide group can enhance its potency.
Table 2: Structural Modifications and Their Effects on Biological Activity
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased antibacterial activity |
| Replacement of Cl with Br | Enhanced antifungal properties |
| Alteration of side chain | Improved anticancer efficacy |
These modifications indicate potential pathways for developing more potent derivatives of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
